2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings including a benzimidazole, an oxadiazole, and a thiadiazole. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Antibacterial Applications
A study by Ramalingam et al. (2019) focused on the synthesis of derivatives related to the compound , specifically targeting antibacterial applications. These derivatives, including 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives, demonstrated significant antibacterial activity, suggesting potential applications in combating bacterial infections Ramalingam, Ramesh, & Sreenivasulu, 2019.
Antioxidant Properties
Another area of research involves the evaluation of antioxidant properties. Alp et al. (2015) synthesized novel derivatives containing the 1,3,4-oxadiazole moiety and investigated their antioxidant activities. The study found that some of these compounds exhibited significant antioxidant properties, highlighting their potential therapeutic applications in oxidative stress-related diseases Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015.
Anticancer Potential
Research by Özdemir et al. (2017) explored the anticancer effects of new oxadiazole, thiadiazole, and triazole derivatives on A549 human lung adenocarcinoma and C6 rat glioma cell lines. The study identified compounds that showed promising cytotoxic effects similar to cisplatin, without causing toxicity towards NIH/3T3 mouse embryonic fibroblast cell lines. This suggests the potential of such derivatives, including those related to the compound , in cancer therapy Özdemir, Sever, Altıntop, Temel, Atlı, Baysal, & Demirci, 2017.
Enzyme Inhibition and Therapeutic Applications
Abbasi et al. (2018) synthesized bi-heterocycles with structures similar to the compound , assessing their enzyme inhibition activity against enzymes like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. These compounds exhibited significant enzyme inhibition, suggesting their potential as therapeutic agents for diseases associated with these enzymes Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Hassan, Seo, Ashraf, Mirza, & Ismail, 2018.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S2/c1-9-20-22-15(27-9)19-13(24)8-26-16-23-21-14(25-16)7-6-12-17-10-4-2-3-5-11(10)18-12/h2-5H,6-8H2,1H3,(H,17,18)(H,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHWFSHQVHRAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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